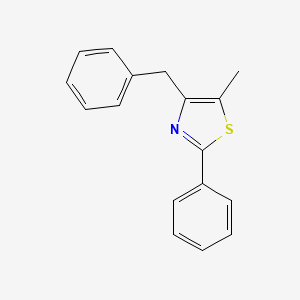
4,4-Difluoro-L-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Difluoro-L-valine is a fluorinated derivative of the amino acid L-valine The incorporation of fluorine atoms into organic molecules often results in significant changes in their chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-L-valine typically involves the fluorination of L-valine derivatives. One common method is the use of deoxofluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). These reagents facilitate the replacement of hydroxyl groups with fluorine atoms under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure safety and efficiency. The use of sulfur tetrafluoride (SF4) in combination with dialkylamines has been reported to produce gem-difluorides in a scalable manner .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Difluoro-L-valine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under specific conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although the presence of fluorine atoms may influence the reaction pathways.
Common Reagents and Conditions:
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used to replace fluorine atoms.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) may be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield amino or thiol derivatives of this compound .
Applications De Recherche Scientifique
4,4-Difluoro-L-valine has several applications in scientific research:
Mécanisme D'action
The mechanism by which 4,4-Difluoro-L-valine exerts its effects is primarily through its interaction with biological molecules. The fluorine atoms can influence the compound’s binding affinity and specificity for target proteins. This can result in altered enzyme activity or inhibition of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
4,4-Difluoro-L-proline: Another fluorinated amino acid with applications in protein chemistry and NMR studies.
4,4-Difluoropiperidine: Used in the synthesis of pharmaceutical compounds and chemical probes.
3,3-Difluoropyrrolidine: A key building block in drug development, particularly for antidiabetic agents.
Uniqueness: 4,4-Difluoro-L-valine is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. Its ability to serve as a versatile building block for various applications sets it apart from other fluorinated amino acids .
Propriétés
Numéro CAS |
376359-43-2 |
|---|---|
Formule moléculaire |
C5H9F2NO2 |
Poids moléculaire |
153.13 g/mol |
Nom IUPAC |
(2S)-2-amino-4,4-difluoro-3-methylbutanoic acid |
InChI |
InChI=1S/C5H9F2NO2/c1-2(4(6)7)3(8)5(9)10/h2-4H,8H2,1H3,(H,9,10)/t2?,3-/m0/s1 |
Clé InChI |
JITMBQBFCHBXQH-NFJMKROFSA-N |
SMILES isomérique |
CC([C@@H](C(=O)O)N)C(F)F |
SMILES canonique |
CC(C(C(=O)O)N)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenol, 3,3'-[2,2'-bipyridine]-5,5'-diylbis-](/img/structure/B14236346.png)


![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]cyclopentanecarboxamide](/img/structure/B14236363.png)
![N~1~,N~4~-Bis[(1R)-1-phenylethyl]butane-1,4-diamine](/img/structure/B14236369.png)
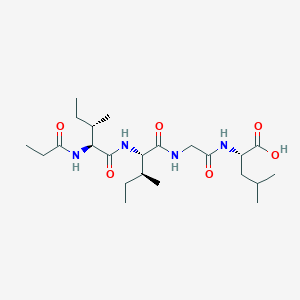
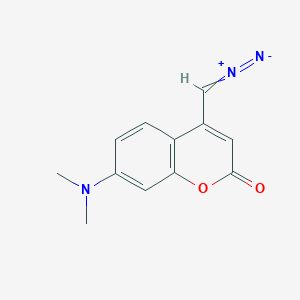
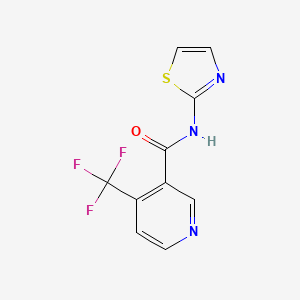
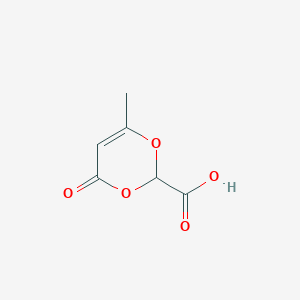
![N-{4-[3-(3-Phenoxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14236391.png)
![4-Chloro-6-[1-(ethylamino)ethylidene]-3-methylcyclohexa-2,4-dien-1-one](/img/structure/B14236395.png)
![4H-[1,3]Oxazolo[3,4-a]oxireno[d]pyridine](/img/structure/B14236405.png)
